molecular formula C14H17N B13258003 N-cyclohexyl-3-ethynylaniline

N-cyclohexyl-3-ethynylaniline

Cat. No.: B13258003
M. Wt: 199.29 g/mol
InChI Key: IEUNAYMAZUCWIW-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-ethynylaniline: is an organic compound with the molecular formula C14H17N It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-ethynylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-3-ethynylaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-ethynylaniline involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

  • N-cyclohexyl-3-methoxysalicylideneimine
  • N-cyclohexyl-3-ethoxysalicylideneimine

Comparison: N-cyclohexyl-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to its analogs. The ethynyl group allows for additional chemical modifications and reactions, making it a versatile compound in synthetic chemistry. In contrast, the methoxy and ethoxy derivatives have different reactivity profiles and applications .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-cyclohexyl-3-ethynylaniline

InChI

InChI=1S/C14H17N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,6-7,10-11,13,15H,3-5,8-9H2

InChI Key

IEUNAYMAZUCWIW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CCCCC2

Origin of Product

United States

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